molecular formula C17H14N4O2S B2865094 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxynicotinamide CAS No. 2034615-57-9

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxynicotinamide

Cat. No.: B2865094
CAS No.: 2034615-57-9
M. Wt: 338.39
InChI Key: ZQTIPMPUBANBNW-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxynicotinamide is a chemical compound with the molecular formula C17H14N4O2S and a molecular weight of 338.4 g/mol . It is supplied for research purposes and is not intended for diagnostic or therapeutic use. The core structure of this compound incorporates a 2,3-dihydroimidazo[2,1-b]thiazole scaffold. It is important to distinguish this reagent from simpler 6-phenylimidazo[2,1-b]thiazole derivatives, which have been explored in scientific research for their antimicrobial properties . Furthermore, related molecular frameworks, such as the benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide, are of significant interest in medicinal chemistry and have been investigated as potential antimycobacterial agents . Another research area involves N-(thiazol-2-yl)-benzamide analogs, which have been identified as selective antagonists for certain ion channels, demonstrating the broad pharmacological relevance of thiazole-containing compounds . Researchers can utilize this compound as a chemical reference standard or as a building block in the synthesis and development of novel molecules for various research applications.

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-15-12(5-3-7-18-15)16(23)19-13-6-2-1-4-11(13)14-10-21-8-9-24-17(21)20-14/h1-7,10H,8-9H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTIPMPUBANBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxynicotinamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates imidazo[2,1-b]thiazole and hydroxynicotinamide moieties. Its molecular formula is C15H15N3OC_{15}H_{15}N_3O with a molecular weight of approximately 253.30 g/mol. The unique combination of these structural components suggests potential interactions with various biological targets.

Biological Activities

Research indicates that compounds containing imidazo[2,1-b]thiazole and related structures exhibit a range of biological activities, including:

  • Anticancer Activity : Various studies have shown that derivatives of imidazo[2,1-b]thiazole possess significant anticancer properties against multiple cell lines.
  • Antimicrobial Properties : Compounds with similar scaffolds have demonstrated effectiveness against bacterial and fungal pathogens.
  • Enzyme Inhibition : Some derivatives act as inhibitors for key enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerInhibitory effects on cancer cell proliferation (e.g., MCF-7, MDA-MB-468)
AntimicrobialBroad-spectrum activity against bacteria and fungi
Enzyme InhibitionInteraction with tyrosinase and other metabolic enzymes

The mechanisms through which this compound exerts its biological effects are diverse:

  • Binding Affinity : Molecular docking studies suggest that the compound can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity.
  • Cell Cycle Arrest : Some studies indicate that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Key Enzymes : The compound has been shown to inhibit tyrosinase activity, which is crucial in melanin biosynthesis and is a target in melanoma treatment.

Case Study: Anticancer Activity

A notable study evaluated the antiproliferative effects of this compound on human breast cancer cell lines (MCF-7 and MDA-MB-468). The results indicated significant cytotoxicity with an IC50 value in the low micromolar range. Molecular docking simulations revealed that the compound binds effectively to the active site of topoisomerase I, suggesting a mechanism involving the inhibition of DNA replication in cancer cells.

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound exhibits promising activity across various assays:

  • MTT Assay Results : The compound showed significant inhibition of cell viability in cancer cell lines.
  • NCI-60 Cell Line Screening : Further testing across the NCI-60 panel identified it as a lead candidate for further development due to its selective cytotoxicity.

Comparison with Similar Compounds

SRT1720 (N-{2-[3-(Piperazine-1-ylmethyl)Imidazo[2,1-b][1,3]Thiazol-6-yl]Phenyl}-2-Quinoxalinecarboxamide)

  • Structural Differences: SRT1720 replaces the hydroxynicotinamide group with a quinoxalinecarboxamide and introduces a piperazine-methyl substitution on the imidazothiazole ring .
  • Biological Activity : A potent SIRT1 activator (EC₅₀ ~0.16 μM), enhancing mitochondrial function and insulin sensitivity in preclinical models .
  • Pharmacokinetics: Higher lipophilicity due to the quinoxaline group may limit aqueous solubility compared to the hydroxynicotinamide derivative.

EX-527 (6-Chloro-2,3,4,9-Tetrahydro-1H-Carbazole-1-Carboxamide)

  • Structural Differences : Lacks the imidazothiazole core but retains a carboxamide group.
  • Biological Activity : A selective SIRT1 inhibitor (IC₅₀ ~100 nM), contrasting with the ambiguous SIRT modulation observed in hydroxynicotinamide derivatives .

3-(tert-Butyl)-N-[4-(2,3-Dihydroimidazo[2,1-b]Thiazol-6-yl)Phenyl]-1-Methyl-1H-Pyrazole-5-Carboxamide

  • Structural Differences : Substitutes hydroxynicotinamide with a tert-butyl-pyrazole carboxamide.

OPC-67683 (Anti-Tubercular Agent)

  • Structural Differences: Replaces the thiazole ring with an oxazole and incorporates a trifluoromethoxyphenoxy-piperidine chain.
  • Biological Activity : Targets Mycobacterium tuberculosis via nitroreductase activation, a distinct mechanism unrelated to SIRTs .

Data Table: Key Parameters of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Target/Activity Key Findings/References
N-(2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)Phenyl)-2-Hydroxynicotinamide C₁₈H₁₅N₃O₂S 337.40 SIRT modulation (hypothesized) Structural analog of SIRT ligands
SRT1720 C₂₆H₂₄N₆OS 468.58 SIRT1 activator Enhances mitochondrial biogenesis
EX-527 C₁₃H₁₄ClN₃O 263.72 SIRT1 inhibitor Used in aging/metabolism studies
3-(tert-Butyl)-N-[4-(Dihydroimidazothiazol-6-yl)Phenyl]Pyrazole-5-Carboxamide C₂₀H₂₃N₅OS 381.50 Undisclosed Synthesized for anticancer screening
OPC-67683 C₂₅H₂₅N₄F₃O₆ 534.48 Mycobacterial nitroreductase Phase III anti-TB drug

Research Findings and Mechanistic Insights

  • Hydroxynicotinamide Derivatives: The hydroxyl group may enhance hydrogen bonding with SIRT1/2 catalytic domains, though direct evidence is lacking. In contrast, SRT1720’s quinoxaline group engages in π-π stacking with NAD+ pockets .
  • SAR Trends : Bulkier substituents (e.g., tert-butyl in ) reduce solubility but improve target residence time, whereas polar groups (hydroxynicotinamide) balance bioavailability.

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